Benzyl N-[(benzyloxy)carbonyl]glycylprolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (2S)-1-({[(benzyloxy)carbonyl]amino}acetyl)-2-pyrrolidinecarboxylate is a complex organic compound that features a benzyloxycarbonyl group, an aminoacetyl group, and a pyrrolidinecarboxylate moiety. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (2S)-1-({[(benzyloxy)carbonyl]amino}acetyl)-2-pyrrolidinecarboxylate typically involves multiple steps, including the protection of functional groups and the formation of peptide bonds. One common method involves the use of benzyloxycarbonyl chloride to protect the amino group, followed by the coupling of the protected amino acid with a pyrrolidine derivative under peptide coupling conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers and high-throughput purification methods. The use of protecting groups like benzyloxycarbonyl is crucial to ensure the selectivity and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
Benzyl (2S)-1-({[(benzyloxy)carbonyl]amino}acetyl)-2-pyrrolidinecarboxylate undergoes various chemical reactions, including:
Hydrogenolysis: The benzyloxycarbonyl group can be selectively removed via catalytic hydrogenation.
Oxidation: The benzyl group can be oxidized to form benzoic acid derivatives.
Substitution: The amino and carboxylate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrogenolysis: Catalysts like palladium on carbon (Pd/C) are commonly used under hydrogen gas atmosphere.
Oxidation: Reagents such as hydrogen peroxide and sodium tungstate are used for the oxidation of benzyl groups.
Substitution: Nucleophiles like amines and alcohols can react with the protected amino and carboxylate groups under mild conditions.
Major Products Formed
Scientific Research Applications
Benzyl (2S)-1-({[(benzyloxy)carbonyl]amino}acetyl)-2-pyrrolidinecarboxylate is widely used in scientific research, including:
Chemistry: As a building block in peptide synthesis and as a protecting group for amino acids.
Biology: In the study of enzyme-substrate interactions and protein engineering.
Medicine: In the development of peptide-based drugs and as a precursor for bioactive compounds.
Industry: In the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of benzyl (2S)-1-({[(benzyloxy)carbonyl]amino}acetyl)-2-pyrrolidinecarboxylate involves its role as a protecting group and a building block in peptide synthesis. The benzyloxycarbonyl group protects the amino group from unwanted reactions, allowing selective modifications. Upon removal of the protecting group, the free amine can participate in further reactions, facilitating the synthesis of complex molecules .
Comparison with Similar Compounds
Similar Compounds
Benzyl (benzyloxycarbonyl)aminoacetate: Similar structure but lacks the pyrrolidinecarboxylate moiety.
N-Benzyloxycarbonyl-L-proline: Contains a proline residue instead of pyrrolidinecarboxylate.
Benzyloxycarbonyl-L-phenylalanine: Contains a phenylalanine residue instead of pyrrolidinecarboxylate.
Uniqueness
Benzyl (2S)-1-({[(benzyloxy)carbonyl]amino}acetyl)-2-pyrrolidinecarboxylate is unique due to its combination of a benzyloxycarbonyl-protected amino group and a pyrrolidinecarboxylate moiety. This structure provides specific reactivity and selectivity in peptide synthesis, making it a valuable compound in organic and medicinal chemistry .
Properties
CAS No. |
57294-41-4 |
---|---|
Molecular Formula |
C22H24N2O5 |
Molecular Weight |
396.4 g/mol |
IUPAC Name |
benzyl 1-[2-(phenylmethoxycarbonylamino)acetyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C22H24N2O5/c25-20(14-23-22(27)29-16-18-10-5-2-6-11-18)24-13-7-12-19(24)21(26)28-15-17-8-3-1-4-9-17/h1-6,8-11,19H,7,12-16H2,(H,23,27) |
InChI Key |
NFJJNKNWOMGSKP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.